2-(4-Fluorophenyl)propane-1-sulfonyl chloride
Description
2-(4-Fluorophenyl)propane-1-sulfonyl chloride is an organosulfur compound characterized by a propane backbone with a sulfonyl chloride (-SO₂Cl) group at position 1 and a 4-fluorophenyl substituent at position 2. This fluorinated sulfonyl chloride is a reactive intermediate widely used in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing nature of the fluorine atom to modulate reactivity and stability. Its molecular formula is C₉H₁₀ClFO₂S, with a molecular weight of 234.70 g/mol (calculated based on atomic masses).
Properties
IUPAC Name |
2-(4-fluorophenyl)propane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2S/c1-7(6-14(10,12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCKFDJGNQUHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride typically involves the reaction of 4-fluorobenzene with propane-1-sulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound produced on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Triethylamine: Used as a base in substitution reactions.
Lithium aluminum hydride: Employed in reduction reactions.
Hydrogen peroxide: Utilized in oxidation reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, sulfonothioates, sulfonyl fluorides, and sulfonic acids .
Scientific Research Applications
2-(4-Fluorophenyl)propane-1-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the development of new drugs, particularly those targeting specific enzymes or receptors.
Chemical Biology: It is used in the study of biological systems, particularly in the modification of biomolecules for research purposes.
Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity is exploited in the design of inhibitors and probes for biological studies .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences in molecular structure, substituents, and physicochemical properties:
Key Observations :
- Substituent Effects: The fluorophenyl group in the target compound enhances electrophilicity compared to methoxy-substituted analogs (e.g., 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride), where electron-donating methoxy groups reduce sulfonyl chloride reactivity .
Research Findings and Challenges
- Synthesis Yields : The target compound’s synthesis may achieve higher yields (~60–70%) compared to methoxy-substituted analogs, which often require multi-step protection/deprotection protocols (yields ~50–58%) .
- Stability: Fluorophenyl derivatives exhibit superior moisture stability compared to non-fluorinated analogs, as fluorine’s electronegativity mitigates hydrolysis .
Biological Activity
2-(4-Fluorophenyl)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by a fluorine atom on the para position of the phenyl ring, which enhances its lipophilicity and metabolic stability compared to similar compounds. The synthesis typically involves the reaction of 4-fluorobenzene with propane-1-sulfonyl chloride, often facilitated by a base such as triethylamine in an organic solvent like dichloromethane at low temperatures .
The biological activity of sulfonyl chlorides is primarily attributed to their ability to undergo nucleophilic substitution reactions. In these reactions, the chlorine atom is replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonic esters. This reactivity allows for modifications of various biomolecules, which can alter their functions and interactions within biological systems .
Antiviral Activity
Research has indicated that this compound exhibits antiviral properties. A study highlighted its effectiveness as a precursor in developing compounds that inhibit the chikungunya virus (CHIKV). Variants of this compound demonstrated varying degrees of potency, with some analogues showing enhanced antiviral activity compared to the parent compound .
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| This compound | N/A | Precursor for antiviral agents |
| 5b (analog) | 10.5 | Potent against CHIKV |
| 5c (analog) | 8.3 | More potent than 5b |
Anticancer Potential
In addition to antiviral effects, compounds related to this compound have been evaluated for anticancer activity. For instance, derivatives were tested against human non-small cell lung cancer cells (A549), revealing significant cytotoxicity. One such derivative showed an IC50 value of 0.46 µM, indicating strong potential as an anticancer agent .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 0.46 | A549 (lung cancer) |
| Derivative B | 3.14 | A549 (lung cancer) |
Case Studies
- Antiviral Screening : A series of analogues derived from this compound were synthesized and screened for antiviral activity against CHIKV. The study concluded that specific substitutions on the phenyl ring significantly influenced antiviral potency, with para-substituted analogues being most effective .
- Anticancer Evaluation : Another investigation assessed various derivatives for their ability to induce apoptosis in A549 cells. The results indicated that compounds with halogen substitutions were particularly effective in promoting apoptotic pathways through caspase activation .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of sulfonyl chlorides like this compound is influenced by their reactivity and solubility. Factors such as pH and temperature can affect their stability and bioavailability. Toxicological assessments are crucial to determine safe dosage levels for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
